molecular formula C16H12O3 B14460158 3h-Spiro[2-benzofuran-1,3'-isochromen]-4'(1'h)-one CAS No. 71809-74-0

3h-Spiro[2-benzofuran-1,3'-isochromen]-4'(1'h)-one

Katalognummer: B14460158
CAS-Nummer: 71809-74-0
Molekulargewicht: 252.26 g/mol
InChI-Schlüssel: QNUWEDPRKLAVCT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3h-Spiro[2-benzofuran-1,3’-isochromen]-4’(1’h)-one is a complex organic compound characterized by a spirocyclic structure. This compound features a unique arrangement where a benzofuran and an isochromen ring system are connected through a spiro linkage. Such structures are of significant interest in organic chemistry due to their potential biological activities and applications in various fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3h-Spiro[2-benzofuran-1,3’-isochromen]-4’(1’h)-one typically involves multi-step organic reactions. One common method includes the oxidation of 2’-carboxy-2-hydroxy-deoxybenzoin using selenium dioxide . This reaction is carried out under controlled conditions to ensure the formation of the desired spirocyclic structure. The reaction conditions often involve moderate temperatures and the use of solvents like dichloromethane.

Industrial Production Methods

While specific industrial production methods for 3h-Spiro[2-benzofuran-1,3’-isochromen]-4’(1’h)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring purity through recrystallization or chromatography, and implementing safety protocols for handling reagents and solvents.

Analyse Chemischer Reaktionen

Types of Reactions

3h-Spiro[2-benzofuran-1,3’-isochromen]-4’(1’h)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The spirocyclic structure allows for substitution reactions where specific atoms or groups can be replaced with others.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield more highly oxidized spirocyclic compounds, while reduction could produce less oxidized derivatives.

Wissenschaftliche Forschungsanwendungen

3h-Spiro[2-benzofuran-1,3’-isochromen]-4’(1’h)-one has several applications in scientific research:

    Chemistry: It serves as a model compound for studying spirocyclic structures and their reactivity.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Industry: Its unique structure may be useful in the development of new materials or chemical processes.

Wirkmechanismus

The mechanism by which 3h-Spiro[2-benzofuran-1,3’-isochromen]-4’(1’h)-one exerts its effects involves interactions with specific molecular targets. For instance, its cytotoxicity against cancer cell lines suggests it may interfere with cellular processes critical for cancer cell survival . The exact molecular pathways and targets are still under investigation, but it likely involves disruption of cellular signaling and induction of apoptosis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3h-Spiro[2-benzofuran-1,3’-isochromen]-4’(1’h)-one is unique due to its specific spiro linkage between benzofuran and isochromen rings

Eigenschaften

CAS-Nummer

71809-74-0

Molekularformel

C16H12O3

Molekulargewicht

252.26 g/mol

IUPAC-Name

spiro[1H-2-benzofuran-3,3'-1H-isochromene]-4'-one

InChI

InChI=1S/C16H12O3/c17-15-13-7-3-1-5-11(13)9-18-16(15)14-8-4-2-6-12(14)10-19-16/h1-8H,9-10H2

InChI-Schlüssel

QNUWEDPRKLAVCT-UHFFFAOYSA-N

Kanonische SMILES

C1C2=CC=CC=C2C(=O)C3(O1)C4=CC=CC=C4CO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.